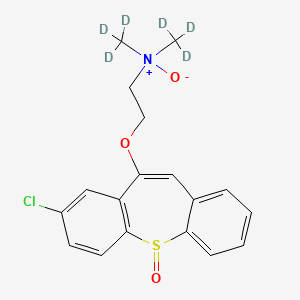
Antimicrobial agent-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimicrobial Agent-12 is a chemical compound known for its potent ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses This compound is part of a broader class of antimicrobial agents that are essential in combating infections and preventing the spread of diseases
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the compound. Parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is then purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Agent-12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry to develop new compounds with enhanced antimicrobial properties.
Biology: Employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: Incorporated into pharmaceutical formulations to treat infections caused by bacteria, fungi, and viruses. It is also used in the development of new antibiotics and antiseptics.
Industry: Utilized in the production of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
Mechanism of Action
The mechanism of action of Antimicrobial Agent-12 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the microbial cell membrane, causing structural damage and increased permeability, leading to cell lysis.
Inhibition of Enzyme Activity: It targets specific enzymes essential for microbial metabolism, thereby inhibiting their activity and preventing the growth and replication of microorganisms.
DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes, ultimately leading to cell death.
Comparison with Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Sulfonamides: Synthetic antimicrobial agents that inhibit folic acid synthesis in bacteria.
Quinolones: Antibiotics that interfere with bacterial DNA replication.
Uniqueness of Antimicrobial Agent-12: What sets this compound apart from these compounds is its broad-spectrum activity and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of microorganisms.
Properties
Molecular Formula |
C69H61Cl2F3N10O25 |
|---|---|
Molecular Weight |
1558.2 g/mol |
IUPAC Name |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-carbamimidamido-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H60Cl2N10O23.C2HF3O2/c1-23(81)72-53-57(89)56(88)46(22-80)101-66(53)102-58-27-5-9-42(36(69)15-27)100-45-18-29-17-44(55(45)87)99-41-8-2-24(10-35(41)68)11-37-59(90)74-50(28-12-30(82)19-32(13-28)98-43-16-26(4-7-39(43)85)49(60(91)73-37)79-67(70)71)62(93)76-51(29)63(94)75-48-25-3-6-38(84)33(14-25)47-34(20-31(83)21-40(47)86)52(65(96)97)77-64(95)54(58)78-61(48)92;3-2(4,5)1(6)7/h2-10,12-21,37,46,48-54,56-58,66,80,82-89H,11,22H2,1H3,(H,72,81)(H,73,91)(H,74,90)(H,75,94)(H,76,93)(H,77,95)(H,78,92)(H,96,97)(H4,70,71,79);(H,6,7)/t37-,46+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58+,66-;/m0./s1 |
InChI Key |
IMGDSUZYDMHGCG-QEEFTNOSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)

